molecular formula C18H17Cl2N3O3 B2659884 Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate CAS No. 1326526-44-6

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B2659884
CAS No.: 1326526-44-6
M. Wt: 394.25
InChI Key: PCZPOYMTKAMOSJ-UHFFFAOYSA-N
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Description

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate typically involves a multi-step process:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Amidation Reaction: The resulting methyl 4-(pyrrolidin-1-yl)benzoate is then reacted with 3,6-dichloropyridine-2-amine under suitable conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,6-dichloropyridine-2-amido)-4-(piperidin-1-yl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Methyl 3-(3,6-dichloropyridine-2-amido)-4-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-4-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-26-18(25)11-4-6-14(23-8-2-3-9-23)13(10-11)21-17(24)16-12(19)5-7-15(20)22-16/h4-7,10H,2-3,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZPOYMTKAMOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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